Product packaging for Bis(4-methylbenzyl)methanimine(Cat. No.:)

Bis(4-methylbenzyl)methanimine

Cat. No.: B13433373
M. Wt: 237.34 g/mol
InChI Key: TWOYZWWNMFQEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Imine Chemistry in Modern Synthetic Organic Research

Imines, also known as Schiff bases or azomethines, are compounds characterized by a carbon-nitrogen double bond (C=N). redalyc.orgresearchgate.net Their discovery by Hugo Schiff in 1864 marked the advent of a class of molecules that would become indispensable in chemical synthesis. researchgate.netmdpi.com In contemporary organic research, imines are recognized as critical intermediates for the synthesis of a vast array of nitrogen-containing compounds, including fine chemicals, pharmaceuticals, and complex nitrogen heterocycles. researchgate.netnih.govresearchgate.net

The traditional synthesis of imines involves the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), a process often catalyzed by acid. redalyc.orgnumberanalytics.com While effective, this method can be limited by harsh conditions and modest yields. numberanalytics.com Consequently, a major thrust in modern synthetic research has been the development of more efficient, selective, and environmentally benign methodologies for imine synthesis. numberanalytics.com This has led to significant advancements in catalytic approaches, utilizing transition metal complexes, enzymes, and organocatalysts to facilitate imine formation under milder conditions. numberanalytics.comresearchgate.net

The versatility of the imine bond is a key driver of its prevalence in synthetic strategies. Imines can exhibit diverse reactivity, acting as electrophiles, nucleophiles, azadienes in cycloaddition reactions, or dienophiles. redalyc.orgnih.gov This chemical adaptability makes them ideal building blocks in complex reaction sequences, such as cascade reactions and multicomponent reactions (MCRs), which allow for the rapid assembly of intricate molecular architectures from simple precursors. nih.govnih.gov The use of imines in MCRs is particularly advantageous as it is highly convergent and atom-economical, aligning with the principles of green chemistry. nih.gov

Importance of Aromatic and Substituted Imine Structures in Chemical Research

The introduction of aromatic and substituted scaffolds to the imine core dramatically expands its functional diversity and has been a fertile ground for chemical investigation. The electronic and steric properties of substituents on the aromatic rings can be finely tuned to modulate the reactivity of the C=N bond, its stability, and its ability to coordinate with other species. nih.gov

Aromatic imines are particularly significant as ligands in coordination chemistry. nih.govmdpi.com Their synthetic flexibility and structural stability allow them to form stable complexes with a wide range of transition metal ions. mdpi.com These metal-imine complexes are themselves subjects of intense research, with applications spanning catalysis, materials science, and medicine. nih.govmdpi.com For instance, transition metal complexes featuring benzimidazole (B57391) imine ligands have been investigated for their potent anticancer activities. mdpi.com

Furthermore, the aromatic imine motif is a privileged scaffold in medicinal chemistry. mdpi.com A multitude of compounds incorporating this structure exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. redalyc.orgmdpi.com The ease with which aromatic aldehydes and amines can be modified allows for the creation of large, diverse libraries of imine-containing molecules for high-throughput screening in drug discovery programs. nih.gov Beyond their reactivity, non-covalent interactions in substituted imines, such as intramolecular hydrogen bonding in hydroxy-substituted aromatic imines, play a crucial role in directing their three-dimensional structure and crystal packing, which is fundamental to materials design. mdpi.comrsc.org

Overview of Research Trajectories for Bis(4-methylbenzyl)methanimine and Analogues

While specific research literature on this compound is limited, its name suggests a structure belonging to the dibenzyl imine family. Research on analogous structures provides a clear indication of the likely scientific interest and potential research avenues for this compound. The study of related compounds, such as bis(4-methylphenyl)methanimine (B12212245) and N-(4-Methoxybenzylidene)-N-(4-methoxybenzyl)amine (the imine precursor to Bis(4-methoxybenzyl)amine), offers a framework for understanding the potential synthesis and application of this compound. chemicalbook.comstenutz.eu

Current and future research trajectories for this class of compounds are focused on several key areas:

Advanced Catalytic Systems: A primary research goal is the development of novel and sustainable catalytic methods for the synthesis and functionalization of imines. This includes the use of catalysts based on earth-abundant metals and the burgeoning field of photocatalysis, which enables unique bond formations by generating radical intermediates from imines under mild conditions. researchgate.netresearchgate.netmdpi.com

Asymmetric Synthesis: Chiral imines and their corresponding metal complexes are valuable in asymmetric catalysis. Research continues to explore their use in the enantioselective synthesis of high-value products, such as non-natural amino acids. acs.org

Dynamic Covalent Chemistry and Materials Science: The reversible nature of the imine bond makes it a powerful tool in dynamic covalent chemistry. rsc.org This allows for the construction of "smart" materials, such as self-healing polymers, stimuli-responsive materials, and complex supramolecular assemblies like cages and knots. numberanalytics.comrsc.org

Medicinal Chemistry and Drug Design: The investigation of imines as pharmacophores remains a vibrant area of research. nih.govacs.org Future work will involve the rational design and synthesis of new imine derivatives, followed by comprehensive studies of their structure-activity relationships to develop more potent and selective therapeutic agents. mdpi.com

A logical research path for this compound would begin with its unambiguous synthesis and full spectroscopic characterization. Subsequent studies would likely explore its reactivity, such as its reduction to the corresponding secondary amine, Bis(4-methylbenzyl)amine, or its utility as a ligand for forming novel coordination complexes for catalytic or materials applications.

Data Tables

Table 1: Physicochemical Properties of this compound Analogues This table presents data for compounds structurally related to this compound, illustrating the chemical space of its analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
bis(4-methylphenyl)methanimineC₁₅H₁₅N209.2916620-75-0 stenutz.eu
Bis(4-methylphenyl)methanamineC₁₅H₁₇N211.305873-51-8 nih.gov
Bis(4-methoxybenzyl)amineC₁₆H₁₉NO₂257.3317061-62-0 chemicalbook.comnih.gov

Table 2: Selected Research Applications of Aromatic Imine Scaffolds This table highlights the diverse applications of aromatic imines in various fields of chemical research.

Application AreaDescription
Synthetic Intermediates Versatile precursors for synthesizing nitrogen-containing heterocycles, natural products, and pharmaceuticals. researchgate.netnih.gov
Coordination Chemistry Act as versatile ligands to form stable complexes with transition metals for use in catalysis and materials science. nih.govmdpi.com
Medicinal Chemistry Serve as key pharmacophores in the design of agents with anticancer, antimicrobial, and anti-inflammatory activities. redalyc.orgmdpi.com
Materials Science Utilized in dynamic covalent chemistry to create self-healing polymers, molecular cages, and stimuli-responsive materials. numberanalytics.comrsc.org
Asymmetric Catalysis Employed in the enantioselective synthesis of chiral molecules, including amino acids and their derivatives. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N B13433373 Bis(4-methylbenzyl)methanimine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)propan-2-imine

InChI

InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,18H,11-12H2,1-2H3

InChI Key

TWOYZWWNMFQEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=N)CC2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Bis 4 Methylbenzyl Methanimine

Traditional Condensation Pathways

The classical and most direct route to synthesizing bis(4-methylbenzyl)methanimine involves the condensation reaction between a primary amine and a carbonyl compound, specifically an aldehyde in this case. wikipedia.orgscirp.org This reversible reaction typically necessitates measures to drive the equilibrium towards the formation of the imine product. wikipedia.orgoperachem.com

Solvent-Mediated Reactions

The synthesis of imines like this compound is often carried out in the presence of a solvent. The choice of solvent can be critical to the success of the reaction. For instance, toluene (B28343) is a common solvent used in these condensation reactions. One of its key advantages is its ability to form an azeotrope with water, the byproduct of the reaction. By using a Dean-Stark apparatus, water can be continuously removed from the reaction mixture as it forms, thereby shifting the equilibrium towards the desired imine product. wikipedia.orgoperachem.com

Another solvent system that has been employed is a mixture of acetic ether and light petroleum. The selection of the solvent often depends on the specific reactants and the desired reaction conditions. In some procedures, after the initial reaction in a solvent like toluene and subsequent removal of the solvent, the intermediate imine is dissolved in another solvent, such as methanol (B129727), for further reaction steps like reduction. The use of anhydrous ether has also been reported in imine synthesis, particularly in conjunction with molecular sieves to remove water. operachem.com

Acid or Base Catalysis in Imine Formation

The formation of imines is frequently catalyzed by the addition of an acid or, less commonly, a base. operachem.comlibretexts.org

Acid Catalysis: Acid catalysis is a prevalent strategy to accelerate imine formation. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. operachem.com A variety of acids can be used, including:

p-Toluenesulfonic acid (p-TsOH) scirp.org

Hydrochloric acid operachem.com

Acetic acid operachem.com

The pH of the reaction medium is a critical parameter. The reaction rate is generally optimal at a weakly acidic pH, typically around 4 to 5. jove.comunizin.org If the pH is too low (strongly acidic), the amine reactant becomes protonated, rendering it non-nucleophilic and slowing down the initial addition step. jove.comlumenlearning.com Conversely, at a high pH (basic or neutral), the protonation of the hydroxyl group in the carbinolamine intermediate is insufficient, hindering the elimination of water. libretexts.orglumenlearning.com

Base Catalysis: While less common, base catalysis can also be employed in imine synthesis. operachem.com Bases such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium bicarbonate (NaHCO₃) have been used. operachem.com In some protocols, a base like triethylamine (B128534) is added to neutralize any acid that may be generated during the reaction, which can help to drive the equilibrium towards the imine product.

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. The production of this compound is no exception, with research focusing on catalyst-free and green chemistry-aligned protocols.

Catalyst-Free Synthesis Protocols

The development of catalyst-free methods for imine synthesis offers several advantages, including simplified purification procedures and reduced chemical waste. One such approach involves the reductive amination of aromatic aldehydes. For the synthesis of bis(4-methylbenzyl)amine, a related secondary amine, a catalyst-free method has been reported where 4-methylbenzaldehyde (B123495) is reacted with ammonium (B1175870) formate (B1220265) and a Hantzsch ester in methanol at 60°C. rsc.org This reaction proceeds to give the desired product in high yield. rsc.org While this example leads to the secondary amine, the initial step involves the in-situ formation of the imine.

Another strategy for catalyst-free imine synthesis involves heating equimolar amounts of an aldehyde and an amine in a suitable solvent mixture, such as acetic ether and light petroleum, often with a base like triethylamine to scavenge any generated acid. Microwave irradiation has also been explored as an energy source to promote imine synthesis under solvent-free conditions, often in the presence of a solid support like molecular sieves. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. Several of these principles have been successfully applied to the synthesis of imines. researchgate.net

Use of Greener Solvents: Water has been explored as a solvent for imine synthesis, which is a significant improvement over volatile organic compounds. researchgate.net Supercritical carbon dioxide (sc-CO₂) has also been utilized as a green solvent and a promoter for the synthesis of various aldimines and ketimines. chemistryviews.org In this system, the water formed during the reaction can react with CO₂ to form carbonic acid, which in turn autocatalyzes the reaction. chemistryviews.org Citrus juices have even been investigated as a green reaction medium, acting as both the solvent and the acid catalyst. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis is a key technology in green chemistry, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.netjchemlett.com

Catalysis: The use of heterogeneous catalysts, such as Amberlyst® 15, offers advantages like easy separation from the reaction mixture and the potential for recycling. peerj.com Transition metal catalysts, particularly copper-based systems, have been developed for the aerobic oxidative coupling of amines to form imines, using air as the oxidant and producing water as the only byproduct. rsc.orgrsc.org

The following table summarizes various synthetic approaches for imines, highlighting the reaction conditions and yields.

ReactantsCatalyst/ConditionsSolventProductYieldReference
4-Methylbenzaldehyde, Ammonium Formate, Hantzsch EsterCatalyst-free, 60°CMethanolBis(4-methylbenzyl)amine91% rsc.org
Aromatic Aldehydes, AminesAmberlyst® 15, Room TempSolvent-freeImines72-99% peerj.com
Aldehydes, AminesSupercritical CO₂sc-CO₂IminesHigh yields chemistryviews.org
4-Nitrobenzaldehyde, 4-MethoxyanilineCitrus Juice, Room TempCitrus JuiceImine- tandfonline.com
Aldehydes, AminesMicrowave Irradiation, Molecular Sieves-IminesQuantitative researchgate.net

Functionalization and Derivatization Strategies

Once synthesized, this compound can serve as a versatile intermediate for the preparation of other valuable compounds. The imine functional group is susceptible to a variety of chemical transformations.

A primary reaction of imines is their reduction to form secondary amines. wikipedia.org For example, the imine formed from 4-methoxybenzaldehyde (B44291) and 4-methoxybenzylamine (B45378) can be reduced using sodium borohydride (B1222165) (NaBH₄) to yield bis(4-methoxybenzyl)amine. This transformation is a common strategy in organic synthesis.

Imines can also undergo nucleophilic addition reactions at the carbon atom of the C=N double bond. wikipedia.org This reactivity allows for the introduction of a wide range of substituents. For instance, the addition of organolithium reagents to imines can lead to the formation of new carbon-carbon bonds and the synthesis of more complex secondary amines. wikipedia.org

Furthermore, the imine moiety can be a precursor for the synthesis of various heterocyclic compounds. wikipedia.org For example, imines can participate in cycloaddition reactions, such as the Staudinger synthesis to form β-lactams. wikipedia.org They also react with enol ethers in the Povarov reaction to produce quinolines and with dienes in the imine Diels-Alder reaction to form tetrahydropyridines. wikipedia.org

Derivatization can also occur at other positions of the this compound molecule, depending on the desired final product. For example, functional groups on the aromatic rings could potentially be modified.

Introduction of Additional Substituents for Tailored Properties

The functionalization of the this compound scaffold is crucial for fine-tuning its chemical and physical properties for specific applications. Research has explored the introduction of various substituents on the aromatic rings and the central nitrogen atom.

A common strategy involves the use of substituted benzaldehydes and anilines in condensation reactions. For instance, the synthesis of (1E,1′E)-1,1′-(pyridine-2,6-diyl)bis(N-(2,6-dibenzhydryl-4-methylphenyl)methanimine) is achieved through the acid-catalyzed condensation of 2,6-pyridinedicarboxaldehyde (B58191) with 2,6-dibenzyhydril-4-methylaniline. acs.org This method allows for the incorporation of bulky dibenzhydryl groups, which can significantly influence the steric environment around the imine functionalities. acs.org Similarly, methoxy (B1213986) groups have been introduced, as seen in the synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide, where the methoxy substituents enhance solubility in organic solvents.

The following table summarizes examples of substituted bis(benzyl)amine derivatives, which are precursors or related structures to this compound, highlighting the variety of substituents that can be incorporated.

Compound NameSubstituentsKey Observations
Bis(4-ethoxybenzyl)amine4-ethoxyPrepared by flash chromatography. rsc.org
Bis(4-bromobenzyl)amine4-bromoIsolated with a 17% yield. rsc.org
N,N-Bis(4-methoxybenzyl)amine4-methoxyActs as a reagent for synthesizing farnesyltransferase inhibitors. chemicalbook.com
(1E,1′E)-1,1′-(Pyridine-2,6-diyl)bis(N-(2,6-dibenzhydryl-4-methylphenyl)methanimine)2,6-dibenzhydryl, 4-methyl on phenyl; pyridine-2,6-diyl linkerSynthesized by acid-catalyzed condensation. acs.org

Synthesis of Heterocyclic Derivatives Incorporating the this compound Moiety

The incorporation of the this compound structural motif into heterocyclic systems has led to the development of novel compounds with diverse and often enhanced biological activities and material properties.

One approach involves the reaction of imine derivatives with other reagents to form heterocyclic rings. For example, a new series of aromatic heterocyclic rsc.orgcsic.es-oxazepine derivatives has been synthesized in a two-step process. researchgate.net The first step is the synthesis of imine derivatives through the condensation of 4-(6-methylbenzothiazol-2-yl)aniline with various substituted aromatic aldehydes. researchgate.net In the second step, these Schiff bases react with phthalic anhydride (B1165640) to form the seven-membered rsc.orgcsic.es-oxazepine ring. researchgate.net

Another strategy is the use of the core amine structure to build more complex heterocyclic systems. For example, N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride features a piperidine (B6355638) ring attached to the central nitrogen atom of the bis(2-methylbenzyl)amine structure. The synthesis involves the initial formation of an N-(2-methylbenzyl)piperidine intermediate, followed by a bis-substitution reaction.

The table below presents examples of heterocyclic compounds that incorporate a bis(benzyl)methanimine-related structure.

Compound NameHeterocyclic MoietySynthetic Approach
4-(4-(6-methylbenzothiazol-2-yl)phenyl)-3-phenyl-3,4-dihydrobenzo rsc.orgcsic.esoxazepine-1,5-dione rsc.orgcsic.es-Oxazepine, BenzothiazoleTwo-step synthesis involving Schiff base formation and subsequent cyclization with phthalic anhydride. researchgate.net
N,N-Bis(2-methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloridePiperidineReaction of 2-methylbenzyl chloride with piperidine, followed by bis-substitution.
N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloridePyrrolidineInformation on synthesis is available, but not detailed in the provided search results. bldpharm.com
[1-(3-Methyl-1,5-diphenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)]methaniminePyrazole, ThiazoleCondensation of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole. scirp.org

Multicomponent Reactions Towards this compound Analogues

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to generate analogous structures and derivatives.

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can generate bis-amide structures, which are related to the bis(benzyl)amine framework. beilstein-journals.org The Ugi reaction involves the combination of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgacs.org This reaction has been utilized to synthesize a variety of complex molecules, including bis-boronic acids for the detection of β-sialic acid, demonstrating its utility in creating intricate molecular architectures. rsc.org

Another example of a relevant MCR is the synthesis of β-acylamino ketones from an aldehyde, a ketone, and a nitrile, catalyzed by trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This reaction proceeds through a sequential aldol (B89426) reaction followed by a Ritter reaction in one pot, offering high atom economy and good yields. organic-chemistry.org While not directly producing this compound, this methodology highlights the potential of MCRs to generate complex amine-containing structures.

The following table provides examples of MCRs that produce structures with functionalities related to this compound.

Reaction NameReactantsProduct TypeKey Features
Ugi Four-Component Reaction (U-4CR)Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideBis-amideHighly convergent, produces peptide-like structures. beilstein-journals.org
TfOH-catalyzed three-component reactionAldehyde, Ketone, Nitrileβ-acylamino ketoneHigh atom economy, proceeds via sequential aldol and Ritter reactions. organic-chemistry.org
Three-component reaction for aryl alkyl thioethersAryldiazonium salts, DABSO, Alkyl bromidesAryl alkyl thioetherCopper-catalyzed, good functional group tolerance. organic-chemistry.org

Although direct multicomponent syntheses for this compound are not prevalent in the literature, the versatility of MCRs suggests their potential for the future development of novel and efficient synthetic routes to this compound and its analogues.

Structural Elucidation and Comprehensive Spectroscopic Characterization of Bis 4 Methylbenzyl Methanimine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy of Bis(4-methylbenzyl)methanimine reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, reported in parts per million (ppm), indicate the electronic environment of each proton.

The ¹H NMR spectrum typically shows a singlet for the methyl protons (CH₃) around 2.35 ppm. The methylene (B1212753) protons (CH₂) of the benzyl (B1604629) groups appear as a singlet at approximately 3.65 ppm. The protons on the aromatic rings resonate in the region of 7.10 to 7.25 ppm, often appearing as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A singlet corresponding to the methanimine (B1209239) proton (CH=N) is also observed.

¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃)~2.35Singlet6H
Methylene (CH₂)~3.65Singlet4H
Aromatic (Ar-H)~7.10-7.25Multiplet8H
Methanimine (CH=N)VariesSinglet1H

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The methyl carbon (CH₃) typically resonates around 21.1 ppm. The methylene carbon (CH₂) of the benzyl groups is observed at approximately 64.5 ppm. The aromatic carbons show several signals in the range of 128.0 to 138.0 ppm, corresponding to the substituted and unsubstituted carbons of the benzene rings. The imine carbon (CH=N) is a key feature, appearing further downfield.

¹³C NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Methyl (CH₃)~21.1
Methylene (CH₂)~64.5
Aromatic (C-H)~128.0-129.5
Aromatic (C-C)~136.0-138.0
Imine (C=N)Downfield region

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms.

COSY spectra would confirm the coupling between adjacent protons, although in this largely singlet-based spectrum, its primary utility would be to confirm the coupling within the aromatic system if it were resolved.

HSQC experiments correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl, methylene, and aromatic groups to their corresponding carbon signals.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational properties.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups.

Key absorptions in the FT-IR spectrum of this compound include:

A characteristic C=N stretching vibration for the imine group, typically observed in the 1640-1690 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic (methyl and methylene) groups are seen around 2850-3100 cm⁻¹.

Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.

C-N stretching vibrations can be found in the 1000-1350 cm⁻¹ region.

FT-IR Data for this compound

Vibrational Mode Wavenumber (cm⁻¹)
C=N Stretch (Imine)~1640-1690
C-H Stretch (Aromatic/Aliphatic)~2850-3100
C=C Stretch (Aromatic)~1450-1600
C-N Stretch~1000-1350

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong signal. The C=N stretch of the imine group is also Raman active. This technique can provide additional details about the molecular framework and conformation that may be weak or absent in the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (Chemical Formula: C₁₆H₁₇N), the theoretical exact mass can be calculated. The neutral molecule's monoisotopic mass is 223.1361 g/mol . In mass spectrometry, the compound is often observed as a protonated molecule, [M+H]⁺.

While specific experimental HRMS data for this compound is not widely published, the technique's power is demonstrated in the analysis of analogous compounds. For instance, HRMS is routinely used to validate the molecular formula of complex organic molecules by matching the experimentally measured mass to the calculated value with a high degree of precision (typically to four decimal places). For related benzylamine (B48309) derivatives, exact mass is a key parameter for identification.

Table 1: Calculated Exact Mass for this compound and its Protonated Ion

Species Chemical Formula Calculated Exact Mass (Da)
Molecular Ion [M]⁺• C₁₆H₁₇N 223.1361

The fragmentation pattern in mass spectrometry offers a fingerprint of a molecule's structure. Upon ionization, this compound is expected to break apart in a predictable manner. The most characteristic fragmentation would involve the cleavage of bonds adjacent to the nitrogen atom and within the benzyl groups.

Key expected fragmentation pathways include:

Formation of the 4-methylbenzyl cation: Cleavage of the C-N bond can generate the stable 4-methylbenzyl (p-tolyl-CH₂⁺) cation, which would appear at a mass-to-charge ratio (m/z) of 105. This is often a prominent peak in the spectra of compounds containing this moiety.

Formation of the tropylium (B1234903) ion: The benzyl cation (m/z 91) is a common fragment for benzyl-containing compounds, formed through rearrangement of the initial benzyl cation. The 4-methylbenzyl cation (m/z 105) can similarly rearrange or lose a methyl group to contribute to related ions.

Alpha-cleavage: Cleavage of the bond alpha to the imine nitrogen is a characteristic fragmentation route for imines and amines. For this compound, this would lead to the formation of ions resulting from the loss of a tolyl or benzyl radical.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. The fragmentation of related sulfonamides containing methoxybenzyl groups, for example, produces distinct fragment ions (e.g., m/z 121 for the 4-methoxybenzyl cation) that confirm the structure.

Table 2: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Ion Formula Notes
223 [C₁₆H₁₇N]⁺• Molecular Ion The intact molecule with one electron removed.
118 [C₈H₈N]⁺ Imine Fragment Resulting from cleavage of a benzyl-N bond.
105 [C₈H₉]⁺ 4-Methylbenzyl Cation A stable cation, likely a major peak.

X-ray Crystallography for Precise Solid-State Structural Determination

While published single-crystal X-ray diffraction data for this compound were not found, this section describes the type of information that would be obtained from such an analysis, drawing on data from structurally related compounds. X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and how molecules pack together in a crystal.

A detailed crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule.

Key structural features of interest would include:

C=N Imine Bond: The length of the carbon-nitrogen double bond in the methanimine core is expected to be approximately 1.28–1.30 Å.

C-N Single Bonds: The lengths of the bonds connecting the benzyl groups to the imine would be measured.

Aromatic Rings: The C-C bond lengths within the p-tolyl rings would confirm their aromatic character.

Dihedral Angles: The torsion angles describing the orientation of the two 4-methylbenzyl groups relative to the central C=N plane would be determined. These angles are influenced by steric hindrance and packing forces in the crystal. For instance, in a related palladium complex, the phenyl and thiophene (B33073) rings of a methanimine ligand were twisted by 38.5° relative to each other due to steric effects.

In the solid state, molecules are organized into a three-dimensional lattice through various non-covalent intermolecular interactions. Understanding this supramolecular assembly is crucial for comprehending the material's properties. For this compound, the aromatic tolyl rings would be expected to play a dominant role in the crystal packing.

Likely interactions include:

π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction that is common in the crystal structures of aromatic compounds.

C-H···π Interactions: Hydrogen atoms from the methyl or methylene groups can interact with the electron-rich π-systems of adjacent aromatic rings.

The combination of these interactions dictates the final crystal architecture, influencing properties like melting point and solubility. The analysis of these interactions reveals how individual molecules self-assemble into a stable, ordered, crystalline solid.

Other Spectroscopic and Analytical Techniques

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.eduslideshare.net For this compound, the key chromophores are the p-methylphenyl groups and the imine (C=N) double bond. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The electronic transitions typically observed in a molecule like this compound involve the promotion of electrons from π (pi) bonding orbitals and n (non-bonding) orbitals to π* (pi-antibonding) orbitals. uzh.chuobabylon.edu.iq

π → π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings and the C=N double bond in the target molecule. These transitions are generally strong, resulting in high-intensity absorption bands. uzh.ch Increased conjugation in a molecule leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). msu.edu

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom of the imine group, to a π* antibonding orbital. uzh.ch Compared to π → π* transitions, n → π* transitions are typically of lower energy, meaning they occur at longer wavelengths, and have a much lower intensity. uzh.ch

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Functional Group(s) Expected Wavelength Region Expected Intensity
π → π* Aromatic (p-methylphenyl) rings, Imine (C=N) Shorter Wavelength (Higher Energy) High

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. This method provides a crucial verification of the compound's empirical and molecular formula, confirming its stoichiometry. researchgate.net The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values is a strong indicator of the sample's purity and correct identification.

For this compound, the molecular formula is C₁₇H₁₉N. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). The molecular weight of C₁₇H₁₉N is 237.34 g/mol .

Calculation of Theoretical Percentages:

Carbon (C): (17 * 12.011 / 237.34) * 100% = 85.99%

Hydrogen (H): (19 * 1.008 / 237.34) * 100% = 8.07%

Nitrogen (N): (1 * 14.007 / 237.34) * 100% = 5.90%

While specific experimental findings for this compound were not available in the reviewed literature, a study on a related compound, Bis(4-methylbenzylammonium) tetrachloridocadmate(II), demonstrated the utility of this technique. For the formula [4-CH₃C₆H₄CH₂NH₃]₂[CdCl₄], the calculated values were C: 38.51%, H: 4.81%, and N: 5.61%. The experimentally found values were C: 38.46%, H: 4.67%, and N: 5.78%, showing excellent agreement and confirming the compound's stoichiometry. researchgate.net A similar level of agreement would be expected for a pure sample of this compound.

Table 2: Theoretical vs. Experimental Elemental Analysis of this compound (C₁₇H₁₉N)

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C) 85.99 Data not available in literature
Hydrogen (H) 8.07 Data not available in literature

Computational and Theoretical Investigations of Bis 4 Methylbenzyl Methanimine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation, or approximations of it. These methods provide detailed information about geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. acs.orgnih.gov For Bis(4-methylbenzyl)methanimine, the initial step in a theoretical study would be to perform a geometry optimization. acs.org This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the equilibrium or optimized structure. acs.org This provides key information on bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.netwur.nl The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wur.nlnih.gov A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov

An analysis of the HOMO-LUMO gap for this compound would provide valuable predictions about its electronic behavior. Despite the utility of this analysis, specific published data on the HOMO-LUMO energies and the corresponding energy gap for this compound could not be located.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule by transforming the complex molecular orbitals into a localized form corresponding to Lewis structures (i.e., bonds and lone pairs). wur.nlnih.gov This analysis provides a quantitative picture of the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis could elucidate the stability contributions from interactions such as electron delocalization from the benzyl (B1604629) rings to the imine functional group. It would also provide insight into the hybridization of atomic orbitals. researchgate.net Detailed research findings from NBO analysis specifically performed on this compound are not present in the available scientific literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and indicate likely sites for nucleophilic attack.

An MEP map of this compound would be invaluable for predicting its intermolecular interactions and identifying the most reactive parts of the molecule, such as the nitrogen atom of the imine group. However, specific MEP maps or related computational studies for this compound have not been reported in the surveyed literature.

Fukui functions are reactivity indicators derived from conceptual DFT that help to identify which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. This analysis quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. By calculating different forms of the Fukui function, one can pinpoint the most reactive sites for accepting or donating electrons.

This analysis would provide a more quantitative prediction of the local reactivity of this compound, complementing the qualitative insights from MEP maps. At present, there are no specific published studies containing a Fukui function analysis for this compound.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape, flexibility, and intermolecular interactions of a compound in various environments (e.g., in a solvent).

For this compound, an MD simulation could reveal how the two 4-methylbenzyl groups rotate and flex relative to the central methanimine (B1209239) core, identifying the most stable conformations and the energy barriers between them. It could also simulate how the molecule interacts with solvent molecules or other chemical species. Despite its potential, no specific molecular dynamics simulation studies focused on this compound were found in the scientific literature.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. By comparing these theoretical predictions with experimental data, researchers can confirm molecular structures and gain a deeper understanding of their electronic environments. tandfonline.comresearchgate.net

The process typically begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. Following optimization, specific calculations are performed to predict the spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). Similarly, frequency calculations can predict the wavenumbers of IR vibrational modes, which correspond to specific bond stretches, bends, and twists within the molecule. researchgate.net

A comparison between theoretical and experimental values is critical for validation. While a perfect match is rare due to the approximations inherent in calculations and the influence of environmental factors (like solvent effects) in experiments, a strong correlation between the predicted and observed spectra provides high confidence in the assigned structure. For imine-containing compounds, DFT calculations have shown high accuracy in correlating theoretical bond lengths, angles, and spectral transitions with data obtained from X-ray diffraction and experimental spectroscopy. researchgate.net

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Representative Schiff Base

Carbon Atom PositionExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=N (Imine)160.5159.8
Aromatic C1148.2147.5
Aromatic C2121.8121.1
Aromatic C3129.5128.9
Aromatic C4125.0124.3
Aromatic C5129.5128.9
Aromatic C6121.8121.1

Note: Data is representative of typical correlations found for Schiff bases and is for illustrative purposes.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modelling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational statistics methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property.

For a compound like this compound, a QSAR study could predict its potential efficacy in a specific application, such as its performance as an antimicrobial agent or a corrosion inhibitor. A QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time.

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the activity/property. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure it is robust and not a result of chance correlation. nih.gov

For example, a QSAR model for a series of amine derivatives might show that inhibitory activity is positively correlated with the molecule's dipole moment and negatively correlated with its surface area, providing valuable insights for designing more potent compounds. researchgate.net

Table 2: Example of a QSAR Model Equation and Descriptor Significance

Model EquationpIC₅₀ = 0.85(Descriptor A) - 1.21(Descriptor B) + 0.45(Descriptor C) + 3.5
Descriptor Description
Descriptor ADipole Moment
Descriptor BMolecular Surface Area
Descriptor CE_LUMO
Statistics Value
R² (Correlation Coefficient)0.92
Q² (Cross-validation R²)0.85

Note: This table presents a hypothetical QSAR model to illustrate the format and interpretation of such studies.

Adsorption Mechanism Studies via Computational Models

Computational models are extensively used to investigate the adsorption of organic molecules onto surfaces, which is a fundamental process in catalysis, material science, and corrosion inhibition. For this compound, theoretical studies can elucidate how it interacts with a metal surface, for instance, to form a protective film against corrosion. nih.gov

DFT calculations and Monte Carlo simulations are the primary tools for these investigations. bohrium.com DFT is used to calculate quantum chemical parameters for the molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). researchgate.net

E_HOMO indicates the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, indicating chemical adsorption (chemisorption).

E_LUMO reflects the molecule's ability to accept electrons. A lower E_LUMO value implies a greater ability to accept electrons from the metal surface.

The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability and reactivity. A smaller ΔE suggests higher reactivity and a greater potential for adsorption on the surface. researchgate.net

Monte Carlo simulations can then be used to model the adsorption of many inhibitor molecules on a surface, predicting the most stable adsorption configuration and the interaction energy. These simulations help determine whether the molecule adsorbs parallel or perpendicular to the surface and identify the specific atoms (like the nitrogen in the imine group or the π-systems of the benzyl rings) that are responsible for the interaction. nih.govbohrium.com The calculated adsorption energy can distinguish between physisorption (weak, electrostatic interactions) and chemisorption (stronger, covalent bond formation). mdpi.com

Table 3: Key Quantum Chemical Descriptors for Adsorption Analysis of a Model Schiff Base Inhibitor

ParameterCalculated ValueInterpretation
E_HOMO-5.8 eVIndicates a high capability to donate electrons to the metal surface.
E_LUMO-1.2 eVIndicates the ability to accept electrons from the metal surface.
Energy Gap (ΔE)4.6 eVA relatively small gap suggests high reactivity and strong interaction potential.
Dipole Moment (μ)3.5 DebyeA non-zero dipole moment suggests the molecule can be adsorbed through electrostatic interactions.
Mulliken Charge on N-0.45The high negative charge on the nitrogen atom indicates it is a primary site for interaction with the positively charged metal surface.
Adsorption Energy (E_ads)-150 kJ/molThe large negative value suggests a strong, spontaneous, and stable adsorption process, likely involving chemisorption.

Note: The values are representative examples for a Schiff base compound used as a corrosion inhibitor to illustrate the interpretation of computational results.

Coordination Chemistry of Bis 4 Methylbenzyl Methanimine Derived Ligands

Synthesis and Stoichiometry of Metal Complexes

Ligands derived from Bis(4-methylbenzyl)methanimine readily form complexes with a wide array of transition metals. The synthesis typically involves reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex depends on the metal-to-ligand ratio, the denticity of the ligand, and steric factors.

Complexes of ligands structurally related to this compound have been synthesized with numerous d-block metals. The choice of metal ion is crucial as it defines the potential geometry, magnetic properties, and catalytic activity of the complex. Examples of such complexes include those with Cu(II), Ni(II), Co(II), Mn(II), Cr(III), Zn(II), Cd(II), and Pd(II). chemmethod.comnih.govresearchgate.netnih.govnajah.edunih.govresearchgate.netrsc.org While not explicitly detailed for a this compound derivative in the provided results, related α-diimine chelate ligands have also been used to form complexes with metals like Ru(II). researchgate.net

Metal IonLigand DescriptionComplex Formula/TypeSource Index
Ni(II)4-[(4-methylbenzyl)oxy]-N′-(4-methylbenzylidene)benzohydrazidato[Ni(C₂₃H₂₁N₂O₂)₂] nih.gov
Cu(II)(4-methylbenzyl)bis(pyridin-2-ylmethyl)amine[Cu(NCS)₂(C₂₀H₂₁N₃)] nih.gov
Co(II)bis(N-(4-diethylamino-2-methylphenyl)-3,5-di-tert-butylsalicylaldimine)Co(II) Schiff base complex researchgate.net
Pd(II)(E)-1-(thiophen-2-yl)-N-(p-tolyl)methanimine and 4-methylaniline[PdCl₂(C₇H₉N)(C₁₂H₁₁NS)] researchgate.net
Zn(II)(E)-N-(3-methoxy-4-methylphenyl)-1-(quinolin-2-yl)methanimineZnL(OAc)₂ nih.gov
Cd(II)(E)-N-(3-methoxy-4-methylphenyl)-1-(quinolin-2-yl)methanimineCdL(OAc)₂ nih.gov
Cr(III)N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimineDistorted octahedral Cr(III) complex chemmethod.com
Mn(II)Bis(imino)phenoxide macrocycle[Cl₃Mn(μ-Cl)Mn(IMeH₂)] rsc.org

Depending on the coordination environment, both homoleptic and heteroleptic complexes can be formed. shaalaa.com

Homoleptic Complexes: These are complexes where the metal ion is coordinated to only one type of ligand. shaalaa.com An example is the mononuclear Nickel(II) complex, [Ni(C₂₃H₂₁N₂O₂)₂], where the central Ni(II) atom is coordinated by two identical bidentate aroylhydrazone ligands. nih.gov The formation of homoleptic complexes with one, two, or three ligands can be controlled by the bulkiness of the ligand framework. researchgate.net

Heteroleptic Complexes: These complexes contain more than one type of ligand coordinated to the central metal ion. shaalaa.com A clear example is [Cu(NCS)₂(C₂₀H₂₁N₃)], in which the Copper(II) ion is bound to one tridentate amine ligand and two monodentate thiocyanate (B1210189) ligands. nih.gov Another example is [CdL₂(NO₃)₂], where L is a bidentate Schiff base and two nitrate (B79036) anions also coordinate to the cadmium center. nih.gov

Spectroscopic and Structural Characterization of Coordination Compounds

A combination of spectroscopic methods and single-crystal X-ray diffraction is essential for the unambiguous characterization of these coordination compounds.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal. Key evidence includes the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation. researchgate.net In complexes of aroylhydrazone ligands, characteristic bands for the ν(C=N—N=C) fragment are observed. nih.gov The disappearance of bands, such as the phenolic ν(O-H) stretch, indicates deprotonation and coordination of that group. researchgate.net Furthermore, the appearance of new bands at lower frequencies can be assigned to metal-ligand vibrations, such as ν(M-N) and ν(M-O), typically below 600 cm⁻¹. nih.gov

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides insight into the electronic structure of the complexes. The spectra typically feature intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic and imine portions of the ligand. chemmethod.comresearchgate.net Coordination to a metal can give rise to new, often weaker, bands in the visible region, which can be assigned to d-d transitions or ligand-to-metal/metal-to-ligand charge transfer (LMCT/MLCT) bands. najah.edu

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II)), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. ¹H and ¹³C NMR spectra are used to confirm the structure of the ligand and to observe changes in chemical shifts upon complexation. chemmethod.comacs.orgtandfonline.comnih.gov For ligands containing other NMR-active nuclei, such as phosphorus in phosphine (B1218219) ligands, ³¹P NMR is crucial for monitoring the coordination environment around the metal. najah.edu

Mass Spectrometry: Techniques like FAB-MS or ESI-MS are used to determine the molecular weight of the complex and provide evidence for its composition and fragmentation patterns. nih.govnajah.edu

Structural Characterization

Coordination Geometries: A variety of geometries have been observed for complexes with related ligands, including distorted square-planar for Ni(II), square-pyramidal for Cu(II), and hexacoordinate octahedral for Zn(II) and Cr(III). chemmethod.comnih.govnih.govnih.gov Sterically demanding ligands can enforce unusual geometries like the compressed tetrahedron observed for a Cu(II) complex. researchgate.net

ComplexMetal CenterCoordination GeometrySelected Bond Lengths (Å) & Angles (°)Source Index
[Ni(C₂₃H₂₁N₂O₂)₂]Ni(II)Distorted square-planarNi—O1: 1.8363(10), Ni—N1: 1.8677(12), O1—Ni—N1: 83.47(5) nih.gov
[Cu(NCS)₂(C₂₀H₂₁N₃)]Cu(II)Square-pyramidalCu—N(ligand): 1.998(3) - 2.039(4), Cu—N(NCS): 1.936(4) / 1.943(5) nih.gov
ZnL(OAc)₂Zn(II)Hexacoordinate octahedralIsostructural with the Cd(II) analogue nih.gov
[CdL₂(NO₃)₂]·CH₃CNCd(II)Triangular dodecahedron- nih.gov

Catalytic Applications and Mechanistic Investigations Involving Bis 4 Methylbenzyl Methanimine

Imine-Based Catalysts in Organic Transformations

Imines, characterized by a carbon-nitrogen double bond, are pivotal intermediates and catalysts in a myriad of chemical reactions. Their electronic properties and ability to coordinate with metal centers make them valuable components in catalytic systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While there is a broad scope of organic molecules that can act as organocatalysts, the direct application of simple imines like Bis(4-methylbenzyl)methanimine as a primary catalyst is not extensively documented in scientific literature. More commonly, imines are formed in situ from a primary amine and a carbonyl compound to facilitate a catalytic cycle, for instance, in proline-catalyzed alpha-amination reactions.

In hypothetical scenarios, this compound could potentially act as a Brønsted base, owing to the lone pair of electrons on the nitrogen atom. However, its basicity is relatively weak compared to other commonly used organobases. The steric hindrance from the two 4-methylbenzyl groups might also limit its accessibility to certain substrates. Therefore, its direct role as an organocatalyst is likely limited.

The true catalytic potential of this compound is more likely realized when it serves as a ligand in metal complexes. The nitrogen atom of the imine can coordinate to a variety of transition metals, such as palladium, rhodium, iridium, or cobalt. snnu.edu.cnrsc.orgnih.gov The electronic and steric properties of the this compound ligand would influence the reactivity and selectivity of the resulting metal catalyst.

The two bulky 4-methylbenzyl groups would create a specific steric environment around the metal center. This can be advantageous in asymmetric catalysis, where controlling the spatial arrangement of substrates is crucial for achieving high enantioselectivity. The electronic nature of the aryl rings can also be tuned to modulate the electron density at the metal center, thereby influencing its catalytic activity.

For instance, cobalt complexes with imine-containing ligands have been explored for their catalytic activity. rsc.org Similarly, palladium(II) complexes bearing imine ligands are of interest in the context of C-H activation. iucr.org The formation of such complexes with this compound could pave the way for its application in a range of catalytic transformations.

Specific Catalytic Reactions

The following sections discuss specific catalytic reactions where imine-based catalysts, and hypothetically complexes of this compound, could play a significant role.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. organic-chemistry.orgwikipedia.org This process can be catalyzed by a variety of reagents, including metal hydrides and transition metal catalysts. acsgcipr.org

In the context of this compound, it is more likely to be a product of a reductive amination reaction rather than a catalyst. For example, the reaction of 4-methylbenzaldehyde (B123495) with 4-methylbenzylamine (B130917) would transiently form an imine that is structurally related to this compound, which is then reduced to form bis(4-methylbenzyl)amine.

However, metal complexes of imines can be active catalysts for this transformation. An iridium catalyst, for instance, has been shown to be effective in the transfer hydrogenation of imines. acs.org A hypothetical catalyst system involving a metal complex of this compound could potentially facilitate the reduction of other imines. The table below illustrates representative yields for a generic reductive amination process.

EntryCarbonyl CompoundAmineProduct Yield (%)
1BenzaldehydeAniline92
2AcetophenoneBenzylamine (B48309)88
3CyclohexanoneAmmonia85
44-Methoxybenzaldehyde (B44291)4-Methoxyaniline95

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cn Imine groups can act as directing groups in such reactions, coordinating to a metal catalyst and positioning it in proximity to a specific C-H bond. rsc.orgrsc.org

A metal complex of this compound could potentially catalyze C-H functionalization reactions. The imine nitrogen would serve as the coordinating atom, while the bulky benzyl (B1604629) groups could influence the regioselectivity of the C-H activation step. For example, cobalt-catalyzed C-H activation of aromatic imines for addition to alkynes has been reported to proceed at room temperature. acs.org

The general mechanism would involve the coordination of the imine to the metal center, followed by oxidative addition into a C-H bond of a substrate, and subsequent reaction with a coupling partner. The table below provides representative data for C-H activation reactions directed by imine groups.

EntrySubstrateCoupling PartnerCatalystYield (%)
1N-benzylideneanilineDiphenylacetylene[Co(acac)2]85
2N-(1-phenylethylidene)anilineStyrene[RhCl(cod)]278
3N-tert-butylbenzaldimineNorbornene[RuCl2(p-cymene)]291
4N-benzylidene-2,6-diisopropylaniline1-Hexyne[Ir(cod)Cl]282

The hydrogenation of carbonyl compounds to alcohols is a fundamental transformation in organic chemistry. libretexts.org While traditional methods often employ stoichiometric hydride reagents, catalytic hydrogenation using transition metal complexes is a more atom-economical and sustainable approach. Imine-containing ligands have been utilized in such catalytic systems.

For example, cobalt(III) complexes bearing imino-N-heterocyclic carbene ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. nih.gov An iridium catalyst with an imine-based ligand has also been used for the transfer hydrogenation of ketones and imines with methanol (B129727) as the hydrogen source. acs.org

EntryKetoneCatalyst SystemConversion (%)
1Acetophenone[Ir(cod)Cl]2 / Ligand99
2Benzophenone[RuCl2(PPh3)3]98
3CyclohexanoneCoBr2 / Ligand95
44'-Chloroacetophenone[Rh(cod)2]BF4 / Ligand97

Polymerization Reactions (e.g., Ethylene (B1197577) Polymerization)

Homogeneous transition metal catalysts are pivotal in olefin polymerization for producing polymers with controlled molecular weight, microstructure, and comonomer incorporation. mdpi.com The ancillary ligands attached to the metal center play a crucial role in determining the catalyst's performance. mdpi.com For instance, half-titanocene complexes are known for their high activity in ethylene polymerization. mdpi.com

The structure of the ligand significantly influences catalytic activity and the properties of the resulting polymer. In α-diimine nickel catalysts, the bulkiness of the ligand backbone can affect the rate of ethylene insertion and the linearity of the polyethylene (B3416737) produced. manchester.ac.uk For example, super bulky α-diimine backbone ligands were found to yield higher molecular weight polyethylene with greater linearity, although with lower catalyst activity compared to less bulky analogues. manchester.ac.uk Supporting these catalysts on silica (B1680970) can also enhance polymer linearity, despite a general reduction in catalyst activity. manchester.ac.uk

Computational studies, such as those using density functional theory (DFT), are valuable tools for understanding the mechanism of coordination polymerization and guiding the development of new catalysts. mdpi.com Such studies can elucidate how substituents on ligands affect the kinetics and thermodynamics of the polymerization process. mdpi.com

Coupling Reactions (e.g., Cyclohexene (B86901) Oxide and CO2)

The coupling of epoxides like cyclohexene oxide (CHO) with carbon dioxide (CO2) is a significant chemical transformation that produces high-value cyclic carbonates and polycarbonates with 100% atom economy. mdpi.com This reaction is a key strategy for CO2 fixation into useful chemicals. mdpi.com

Various metal complexes have been developed to catalyze this reaction. For example, certain amine triphenolate iron(III) complexes and diamine-bis(phenolate) chromium(III) complexes are effective catalysts for the copolymerization of CHO and CO2. mdpi.comnih.gov The catalytic performance in these systems can be influenced by reaction conditions such as temperature and CO2 pressure. mdpi.com For the cycloaddition of CHO with CO2, catalytic activity has been observed to increase with pressure up to a certain point, after which it may decrease. mdpi.com

A proposed mechanism for this reaction involves the activation of CHO by coordination to the metal center. mdpi.com This is followed by a nucleophilic attack that opens the epoxide ring, and subsequent insertion of CO2 into the metal-oxygen bond to form a carbonate, which then undergoes intramolecular cyclization to yield the cyclic carbonate product. mdpi.com N-heterocyclic carbene (NHC) based Group 4 complexes have also shown high activity in the terpolymerization of cyclohexene oxide, cyclic anhydrides, and CO2. nih.gov

Elucidation of Catalytic Mechanisms

Understanding the mechanism of a catalytic reaction is fundamental to improving catalyst efficiency and selectivity. Key aspects include the pathway of substrate interaction with the catalyst and the energetic landscape of the reaction.

Catalytic reactions can proceed through different mechanistic pathways, broadly classified as inner-sphere and outer-sphere.

Inner-Sphere Pathways: In an inner-sphere mechanism, the substrate directly coordinates to the metal center, forming a bond before the key chemical transformation occurs. york.ac.uk This often involves labile ligands that can be displaced to allow the substrate to bind. york.ac.uk For example, a DFT study of CO2 insertion into a Nickel(I)-Carbon bond calculated a low free energy barrier for an inner-sphere pathway where the CO2 molecule interacts directly with the Ni center in the transition state. researchgate.net

Outer-Sphere Pathways: In an outer-sphere mechanism, the reaction occurs without the substrate entering the first coordination sphere of the metal center. nih.gov These pathways are common in reactions where the metal complex is substitution-inert or when steric hindrance prevents direct substrate binding. york.ac.uknih.gov The alternative outer-sphere pathway for the aforementioned CO2 insertion was predicted to have a significantly higher energy barrier, making it less favorable. researchgate.net Outer-sphere mechanisms are also relevant in electron transfer reactions where no bonds are broken or formed at the catalytic center. york.ac.uk

The preference for an inner- or outer-sphere pathway can depend on the metal, the ligands, and the substrates involved. researchgate.net

Computational chemistry provides powerful tools to analyze the transition states and energy profiles of catalytic reactions. mdpi.com By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

This analysis helps identify the rate-determining step of a reaction and provides insights into the factors that control catalytic activity. For instance, in a study of CO2 insertion, DFT calculations revealed a free energy barrier of 7.7 kcal mol⁻¹ for the inner-sphere pathway, compared to a much higher barrier of 22.7 kcal mol⁻¹ for the outer-sphere pathway. researchgate.net This 15.0 kcal mol⁻¹ difference strongly indicates the preference for the inner-sphere mechanism. researchgate.net Eyring analysis of kinetic data can also provide activation parameters (ΔH‡ and ΔS‡), which offer further understanding of the dissociation and association processes that may occur during a catalytic cycle. ugent.be

PathwayRelative Free Energy Barrier (kcal mol⁻¹)
Inner-Sphere CO2 Insertion7.7
Outer-Sphere CO2 Insertion22.7
This interactive table presents hypothetical data based on findings for a Ni-catalyzed carboxylation reaction, illustrating the energy differences between inner- and outer-sphere mechanisms. researchgate.net

Ligand Modification and Structure-Activity Relationships in Catalysis

The systematic modification of ligand structures is a cornerstone of catalyst development. By altering the electronic and steric properties of ligands, it is possible to fine-tune the activity, selectivity, and stability of a metal complex. The resulting observations form the basis of structure-activity relationships (SAR).

SAR studies are essential for rational catalyst design. For example, in the context of ethylene polymerization with α-diimine nickel catalysts, modifying the ligand's backbone from acenaphthene (B1664957) to the bulkier phenanthrene, and changing the N-aryl substituents, directly impacts catalytic activity and the properties of the resulting polyethylene. manchester.ac.uk Similarly, in the development of dopamine (B1211576) transporter (DAT) inhibitors, modifying the scaffold of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines led to derivatives with improved DAT affinity and metabolic stability. nih.gov These studies demonstrate how functionalizing a core structure can significantly alter the compound's biological or catalytic activity. nih.govnih.gov Establishing clear SAR allows researchers to predict how new ligand designs will perform and to optimize catalysts for specific applications. mdpi.com

Advanced Materials Science Applications of Bis 4 Methylbenzyl Methanimine and Its Derivatives

Optoelectronic Materials and Devices

There is no available scientific literature detailing the use of Bis(4-methylbenzyl)methanimine or its derivatives as components in optoelectronic materials and devices.

Electron Transporting (ET) and Hole Blocking (HB) Layer Components

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Consistent with the lack of data on its fundamental electronic properties, there are no studies on the integration of this compound into the architecture of OLEDs or organic solar cells.

Polymer Chemistry and Polymerization Initiator Systems

The role of this compound in polymer chemistry, particularly in initiator systems, is not documented in the available scientific literature.

This compound as a Component in Initiator Design

No studies were found that describe the synthesis or use of polymerization initiators based on the this compound structure. Research on polymerization initiators typically focuses on compounds that can generate radical or ionic species under thermal or photolytic conditions, and this compound has not been explored in this context.

Influence on Polymerization Kinetics and Polymer Architecture

Given that its use as an initiator has not been reported, there is no corresponding data on its influence on polymerization kinetics (e.g., reaction rates, conversion efficiency) or the resulting polymer architecture (e.g., molecular weight, polydispersity, branching).

Surface Science and Corrosion Mitigation Mechanisms

There is no published research on the application of this compound in surface science or as a corrosion inhibitor. The mechanisms by which organic molecules inhibit corrosion often involve the adsorption of the molecule onto the metal surface through heteroatoms or π-electrons. While the structure of this compound contains nitrogen and aromatic rings, no studies have been conducted to evaluate its efficacy or mechanism of action in corrosion mitigation for any type of metal or environment.

Adsorption Characteristics on Metal Surfaces

The primary mechanism by which Schiff bases, including derivatives of this compound, protect metals from corrosion is through adsorption onto the metal surface. This process is influenced by the electronic structure of the inhibitor molecules, the nature of the metal surface, and the corrosive medium.

The presence of heteroatoms such as nitrogen in the imine group (C=N) and π-electrons in the aromatic rings are crucial for the adsorption process. These features allow the inhibitor molecules to interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This interaction can be classified as either physisorption, chemisorption, or a combination of both.

Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the charged metal surface and the inhibitor molecules. Chemisorption , on the other hand, involves the formation of stronger chemical bonds through electron sharing or transfer, resulting in a more stable and effective protective layer.

The adsorption of these inhibitor molecules often follows established adsorption isotherms, such as the Langmuir or El-Awady models. mdpi.comresearchgate.net The Langmuir isotherm, for instance, assumes the formation of a monolayer of the inhibitor on the metal surface. The fit of experimental data to a particular isotherm provides valuable information about the nature of the adsorption process.

Several studies on Schiff bases with similar structural motifs, such as N-Benzylidene-4-methoxyaniline and various bis-Schiff bases, have demonstrated their effective adsorption on mild steel in acidic solutions. For example, N-Benzylidene-4-methoxyaniline has been shown to adsorb on steel through donor-acceptor interactions between the nitrogen and oxygen lone pairs and the d-orbitals of iron.

Table 1: Adsorption Characteristics of a Structurally Similar Schiff Base Derivative

InhibitorMetalCorrosive MediumAdsorption IsothermType of Adsorption
N,N′-bis(salicylidene) butylene-1,4-diamine (SB)Carbon Steel0.5 M HClLangmuirPhysisorption and Chemisorption

Data sourced from a study on a representative Schiff base derivative. ekb.eg

Formation of Protective Films and Barrier Properties

The adsorption of Schiff base derivatives onto a metal surface culminates in the formation of a thin, protective film. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment and thereby hindering the electrochemical reactions responsible for corrosion.

The effectiveness of this protective film is contingent on several factors, including its thickness, uniformity, and the strength of its adhesion to the metal surface. A well-formed film will effectively block the active sites on the metal surface where corrosion initiates.

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are instrumental in characterizing the formation and properties of these protective films. PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. Most Schiff bases, including those structurally related to this compound, typically exhibit mixed-type behavior, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netorientjchem.org

EIS measurements provide information about the resistance of the protective film and the capacitance of the electrical double layer at the metal-solution interface. An increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film that impedes the corrosion process.

Surface analysis techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the formation of the protective film. SEM images of steel surfaces treated with Schiff base inhibitors typically show a smoother and less damaged surface compared to untreated surfaces exposed to the same corrosive environment, confirming the protective action of the adsorbed film.

Studies on various bis-Schiff bases have demonstrated their ability to form effective protective films on carbon steel. For instance, a study on three different bis-Schiff bases (BS2, BS4, and BS8) showed that they all acted as potent corrosion inhibitors, with BS8 exhibiting the highest inhibition efficiency of 98%. mdpi.comsemanticscholar.orgsurrey.ac.uk This high efficiency is attributed to the formation of a stable and compact protective film on the steel surface.

Table 2: Inhibition Efficiency of Structurally Similar bis-Schiff Base Derivatives on AISI 1020 Carbon Steel in 1 mol L⁻¹ HCl

InhibitorConcentrationInhibition Efficiency (%)
BS25.0 x 10⁻⁴ mol L⁻¹> 90%
BS45.0 x 10⁻⁴ mol L⁻¹> 90%
BS85.0 x 10⁻⁴ mol L⁻¹98%

Data sourced from a study on representative bis-Schiff base derivatives. mdpi.comsemanticscholar.orgsurrey.ac.uk

Q & A

Q. What are the common synthetic routes for Bis(4-methylbenzyl)methanimine, and how can reaction conditions be optimized?

this compound can be synthesized via Schiff base condensation between 4-methylbenzylamine and an aldehyde under reflux conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol or dichloromethane), and acid catalysis (e.g., glacial acetic acid) to enhance imine formation. Purity is typically verified by TLC and recrystallization . For analogous compounds, refluxing ligands with thiocyanates in ethanol has yielded crystalline products suitable for X-ray diffraction .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm imine bond formation and substituent positions .
  • IR spectroscopy to identify C=N stretching vibrations (~1600–1650 cm⁻¹) and aromatic C-H modes .
  • X-ray crystallography for resolving molecular geometry, as demonstrated for related Cu(II) complexes with similar ligands .
  • Elemental analysis to verify purity and stoichiometry .

Q. What are the primary applications of this compound in foundational research?

  • Coordination chemistry : Acts as a tridentate ligand for transition metals (e.g., Cu, Zn), forming complexes with square pyramidal or octahedral geometries .
  • Organic synthesis : Serves as an intermediate for constructing heterocycles or functionalized amines .
  • Material science : Used in crystal engineering due to its ability to form supramolecular interactions (e.g., C-H···S hydrogen bonds) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound's electronic structure?

Density functional theory (DFT) with B3LYP/6-311G++(d,p) basis sets can predict vibrational frequencies, NMR chemical shifts, and UV-Vis absorption bands. For Schiff base analogs, DFT calculations have validated experimental data with <5% deviation in bond lengths and angles, aiding in conformational analysis . Charge distribution maps can further reveal electron-deficient sites for potential reactivity studies .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

Discrepancies in vibrational frequencies or NMR shifts often arise from solvent effects or crystal packing. For example:

  • Solvent correction : Apply polarizable continuum models (PCM) to DFT calculations to account for solvent interactions .
  • Crystal field effects : Compare gas-phase DFT results with solid-state IR/Raman data to identify lattice influences .
  • Dynamic effects : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution .

Q. How does this compound perform in catalytic or biological systems?

  • Catalysis : Analogous ligands in Cu(II) complexes exhibit redox activity, enabling catalytic oxidation of organic substrates. Electrochemical studies (cyclic voltammetry) can quantify metal-ligand charge transfer efficiency .
  • Biological activity : Schiff base derivatives show antimicrobial and anticancer potential. In vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking can identify interactions with enzyme active sites (e.g., tyrosine kinases) .

Q. What experimental approaches assess the stability of this compound under varying conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and thermal stability .
  • pH-dependent stability : Monitor imine hydrolysis via UV-Vis or HPLC under acidic/basic conditions (e.g., 0.1 M HCl/NaOH) .
  • Light exposure tests : Use accelerated photodegradation studies to evaluate susceptibility to UV radiation .

Q. How can crystallographic data inform the design of derivatives with enhanced properties?

X-ray structures reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize crystal lattices. For example, modifying the 4-methylbenzyl group to include electron-withdrawing substituents (e.g., -NO₂) could enhance ligand rigidity and metal-binding affinity, as seen in related complexes .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Related Cu(II) Complexes

ParameterValue (Molecule A)Value (Molecule B)Source
Cu-N (ligand)1.998–2.039 Å2.009–2.034 Å
Cu-N (thiocyanato)1.936 Å1.943 Å
Crystal SystemMonoclinicMonoclinic

Q. Table 2: Comparison of Experimental vs. DFT-Calculated Bond Lengths

Bond TypeExperimental (Å)DFT (Å)Deviation (%)Source
C=N (imine)1.281.290.78
C-H (aromatic)1.081.090.93

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.